molecular formula C12H14O2 B2539499 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid CAS No. 55288-83-0

3-(2,3-dihydro-1H-inden-1-yl)propanoic acid

Cat. No. B2539499
CAS RN: 55288-83-0
M. Wt: 190.242
InChI Key: UCKWJLDPHMBXEB-UHFFFAOYSA-N
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Description

“3-(2,3-dihydro-1H-inden-1-yl)propanoic acid” is a chemical compound with the CAS Number: 55288-83-0 . It has a molecular weight of 190.24 and its IUPAC name is this compound . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Biotechnological Production and Applications

Research has extensively explored the biotechnological production and applications of various carboxylic acids and their derivatives, demonstrating their potential in creating value-added chemicals from biomass. For instance, lactic acid, a well-known hydroxycarboxylic acid, is highlighted for its role as a precursor in the synthesis of biodegradable polymers and as a feedstock for green chemistry. Such applications underscore the versatility and economic potential of carboxylic acids produced biologically, suggesting similar possibilities for 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid in biotechnological fields (Gao, Ma, & Xu, 2011).

Antioxidant and Pharmacological Activities

Hydroxycinnamic acids (HCAs) and their derivatives have been investigated for their significant biological properties, including antioxidant and pharmacological activities. The structure-activity relationships (SARs) of these compounds suggest that modifications on the aromatic ring and the carboxylic function can enhance their antioxidant activity. This research indicates the potential of HCAs, and possibly related compounds like this compound, in developing new antioxidants or therapeutic agents for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Chemical Synthesis and Biological Activity

The synthesis and biological activity of 1-indanones, which share structural similarities with this compound, have been extensively reviewed. These compounds exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The comprehensive review of synthetic methods and the biological activities of these derivatives emphasize their potential in medicinal chemistry and drug development, suggesting that this compound could also be explored for similar applications (Turek et al., 2017).

Environmental and Separation Technologies

The review on the separation technologies in biorefineries discusses the importance of efficient separation methods in processing biomass to produce energy and chemicals, including carboxylic acids. It emphasizes the role of innovative separation techniques in enhancing the sustainability and economic viability of biorefineries. This context suggests potential environmental applications of this compound in biorefinery processes and the development of green technologies (Huang et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKWJLDPHMBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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